1-(4-Propoxyphenyl)pentan-1-one

Lipophilicity LogP Alkoxy homologous series

1-(4-Propoxyphenyl)pentan-1-one (CAS 524732-39-6), also referred to as 4'-propoxyvalerophenone, is a para-alkoxy-substituted aromatic ketone belonging to the alkyl-phenylketone class. It features a pentan-1-one backbone linked to a phenyl ring bearing a propoxy group at the 4-position.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 524732-39-6
Cat. No. B1308691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propoxyphenyl)pentan-1-one
CAS524732-39-6
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCCCC(=O)C1=CC=C(C=C1)OCCC
InChIInChI=1S/C14H20O2/c1-3-5-6-14(15)12-7-9-13(10-8-12)16-11-4-2/h7-10H,3-6,11H2,1-2H3
InChIKeyRRSMRBGHKGHINT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Propoxyphenyl)pentan-1-one (CAS 524732-39-6): Aromatic Ketone Intermediate with Quantifiably Distinct Physicochemical Profile in the 4-Alkoxyvalerophenone Series


1-(4-Propoxyphenyl)pentan-1-one (CAS 524732-39-6), also referred to as 4'-propoxyvalerophenone, is a para-alkoxy-substituted aromatic ketone belonging to the alkyl-phenylketone class [1]. It features a pentan-1-one backbone linked to a phenyl ring bearing a propoxy group at the 4-position. Its molecular formula is C14H20O2 with a molecular weight of 220.31 g/mol and a typical commercial purity of ≥95% [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where the incremental lipophilicity and steric bulk conferred by the propoxy chain provide quantifiable differentiation from its methoxy, ethoxy, and halogen-substituted analogs [3].

Why 1-(4-Propoxyphenyl)pentan-1-one Cannot Be Casually Substituted by Other 4-Substituted Valerophenones


Within the 4-substituted valerophenone series, seemingly minor changes to the para-substituent—such as replacing the propoxy group with methoxy, ethoxy, or fluoro—produce measurable shifts in lipophilicity, boiling point, and physical state that directly affect purification strategy, formulation compatibility, and synthetic utility. The difference of a single methylene unit (–CH2–) between propoxy and ethoxy analogs translates to a logP increase of approximately 0.53 units and a boiling point elevation of roughly 15 °C [1][2]. Such differences can dictate whether a compound is amenable to steam distillation, vacuum sublimation, or liquid-liquid extraction, and can alter its behavior as a synthetic intermediate in subsequent reactions where solubility and steric profile are critical . Generic substitution without accounting for these quantitative property gaps risks downstream failure in reaction yield, purification efficiency, or final product specification.

Quantitative Head-to-Head Evidence: 1-(4-Propoxyphenyl)pentan-1-one vs. Closest 4-Substituted Valerophenone Analogs


Lipophilicity Trend: LogP Increment of ~0.53 per Methylene Unit in the 4-Alkoxy Series Enables Predictable Partitioning Tuning

The predicted octanol-water partition coefficient (logP) for 1-(4-propoxyphenyl)pentan-1-one is 4.40, compared to 3.87 for the ethoxy analog (CAS 66286-24-6) and 3.07 for the methoxy analog (CAS 1671-76-7) [1][2][3]. This represents a consistent logP increment of approximately 0.53 per methylene unit in the alkoxy chain, consistent with established Hansch π contributions for aliphatic –CH2– groups.

Lipophilicity LogP Alkoxy homologous series Partition coefficient

Boiling Point Elevation of ~15°C per Methylene Unit: Direct Impact on Distillation-Based Purification Feasibility

The predicted boiling point at 760 mmHg for 1-(4-propoxyphenyl)pentan-1-one is 335.3±15.0 °C, compared to 319.9±15.0 °C for the ethoxy analog and 304.2 °C for the methoxy analog [1][2][3]. The boiling point increases by approximately 15–16 °C with each additional methylene unit in the alkoxy chain.

Boiling point Distillation Alkoxy homologous series Thermal stability

Physical State Differentiation: Solid at Ambient Temperature, Enabling Crystallization-Based Purification Not Feasible with Liquid Analogs

1-(4-Propoxyphenyl)pentan-1-one has a reported melting point of 20–21 °C, placing it near ambient temperature as a low-melting solid, whereas the 4-fluoro analog (CAS 709-24-0) melts at 25–28 °C but is frequently handled as a liquid at room temperature, and the 4-methoxy analog melts at 22–23.5 °C [1][2].

Melting point Physical state Crystallization Purification

Evidence-Backed Application Scenarios for 1-(4-Propoxyphenyl)pentan-1-one (CAS 524732-39-6)


Medicinal Chemistry: Lead Optimization Requiring Predictable Lipophilicity Tuning

In structure-activity relationship (SAR) campaigns where incremental logP adjustment is needed without altering the core pharmacophore, 1-(4-propoxyphenyl)pentan-1-one provides a logP of 4.40—0.53 units higher than the ethoxy analog and 1.33 units higher than the methoxy analog [1]. This predictable alkoxy-chain-dependent lipophilicity enables medicinal chemists to systematically probe membrane permeability or metabolic stability while maintaining the valerophenone scaffold.

Process Chemistry: Crystallization-Enabled Purification in Kilogram-Scale Synthesis

The low melting point (20–21 °C) and crystalline solid nature of the propoxy analog at or near ambient temperature permit recrystallization as a primary purification method, avoiding the need for high-vacuum fractional distillation required for the liquid 4-fluoro analog . This simplifies scale-up, reduces equipment requirements, and improves purity consistency across batches.

Liquid Crystal Intermediate: Inherent Molecular Order from the 4-Propoxyphenyl Moiety

The 4-propoxyphenyl substructure is a recognized building block in liquid crystal design, contributing to mesophase formation and ordered molecular alignment under electric fields [2]. As a synthetic intermediate, 1-(4-propoxyphenyl)pentan-1-one can be elaborated into liquid crystalline materials where the propoxy chain length is critical for tuning clearing points, dielectric anisotropy, and viscosity parameters.

Analytical Reference Standard: Distinct Chromatographic Retention for Forensic or Quality Control Applications

The compound's unique combination of logP (4.40) and boiling point (335.3 °C) produces a gas chromatographic retention index that is clearly separated from its methoxy, ethoxy, and fluoro analogs, making it suitable as an analytical reference standard for method development or forensic identification in regulatory contexts [3].

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